molecular formula C16H16O7 B1669756 Dactylariol CAS No. 67022-41-7

Dactylariol

Cat. No. B1669756
CAS RN: 67022-41-7
M. Wt: 320.29 g/mol
InChI Key: VEGRZYSJCNPLRM-UHNFBRDESA-N
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Description

Dactylariol is tetrahydroanthraquinone derivatives. it can be Isolated from the fungus. Altersolanol A, B and Dactylariol, has Phytotoxic activities and Altersolanol A against Some Microorganisms.

properties

CAS RN

67022-41-7

Product Name

Dactylariol

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

InChI

InChI=1S/C16H16O7/c1-16(22)10(18)5-8-12(15(16)21)14(20)7-3-6(23-2)4-9(17)11(7)13(8)19/h3-4,10,15,17-18,21-22H,5H2,1-2H3/t10-,15-,16-/m1/s1

InChI Key

VEGRZYSJCNPLRM-UHNFBRDESA-N

Isomeric SMILES

C[C@]1([C@@H](CC2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O

SMILES

CC1(C(CC2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O

Canonical SMILES

CC1(C(CC2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O

Appearance

Solid powder

Other CAS RN

67022-41-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dactylariol;  Altersolanol C; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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